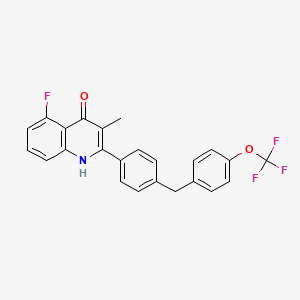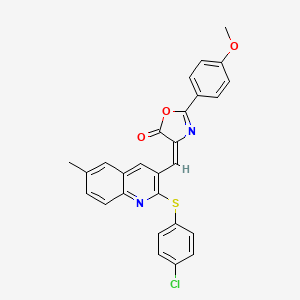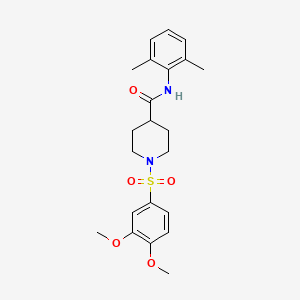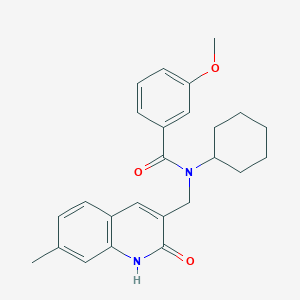
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide, also known as compound 19, is a small molecule compound that has been synthesized and studied for its potential therapeutic properties. This compound has been found to have promising results in scientific research, particularly in the fields of cancer and inflammation. In
Wirkmechanismus
The mechanism of action of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide 19 is not fully understood, but it is believed to involve several pathways. In cancer cells, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide 19 has been found to inhibit the activity of several enzymes involved in cell growth and survival, including AKT, mTOR, and STAT3. It has also been found to induce the expression of several tumor suppressor genes, including p53 and p21. In inflammation research, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide 19 has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
Compound 19 has been found to have several biochemical and physiological effects. In cancer cells, it has been found to induce apoptosis, inhibit cell growth and survival, and increase the expression of tumor suppressor genes. In inflammation research, it has been found to inhibit the production of pro-inflammatory cytokines and chemokines, and reduce the infiltration of immune cells into inflamed tissues. These effects suggest that N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide 19 may have therapeutic potential for cancer and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide 19 in lab experiments is its high purity and stability. This makes it easier to control the dose and ensure reproducibility of results. Another advantage is its specificity for certain targets, such as AKT and NF-κB, which allows for more targeted and precise experiments. However, one limitation of using N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide 19 is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide 19. One direction is to further investigate its mechanism of action, particularly in cancer cells. This could involve identifying its targets and pathways, and exploring its potential for combination therapies with other anti-cancer agents. Another direction is to investigate its potential for other diseases, such as neurodegenerative diseases and autoimmune diseases. This could involve exploring its effects on neuronal cells and immune cells, and identifying its targets and pathways in these cells. Overall, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide 19 has shown promising results in scientific research, and further investigation may lead to its development as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide 19 involves several steps, starting with the reaction of 3-methoxybenzoyl chloride with cyclohexylamine to form N-cyclohexyl-3-methoxybenzamide. This intermediate product is then reacted with 2-hydroxy-7-methylquinoline to form the final product, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide. The synthesis of this N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
Compound 19 has been studied extensively for its potential therapeutic properties. It has been found to have anti-cancer and anti-inflammatory effects in vitro and in vivo. In cancer research, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide 19 has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis, or programmed cell death, in these cancer cells. In inflammation research, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide 19 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response.
Eigenschaften
IUPAC Name |
N-cyclohexyl-3-methoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c1-17-11-12-18-14-20(24(28)26-23(18)13-17)16-27(21-8-4-3-5-9-21)25(29)19-7-6-10-22(15-19)30-2/h6-7,10-15,21H,3-5,8-9,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWJOFDJADGSSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3CCCCC3)C(=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-3-methoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7712507.png)

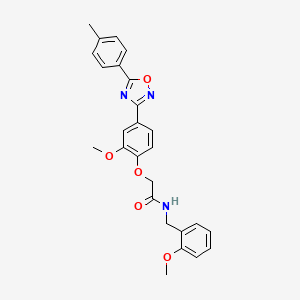
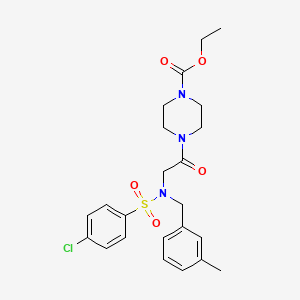
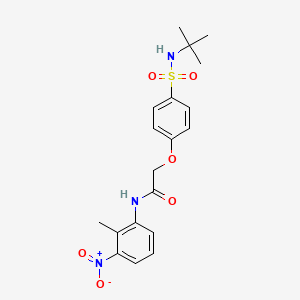
![N-(3,4-dimethoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7712529.png)
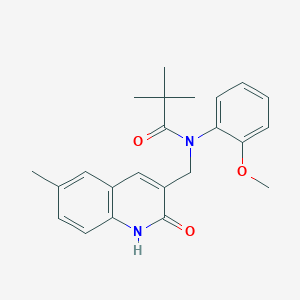
![3-(2,5-dimethoxyphenyl)-5-oxo-N-(2,4,6-trimethylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7712558.png)
